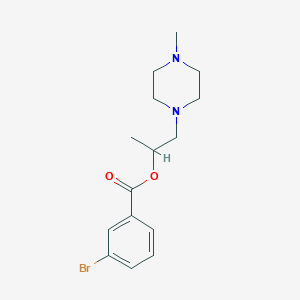
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用机制
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in cancer cell lines. The compound has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy. However, the compound has not been extensively studied for its biochemical and physiological effects on normal cells and tissues.
实验室实验的优点和局限性
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CK2 and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is relatively easy to synthesize and purify, and its structure is well-characterized. However, the compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects on normal cells and tissues. The compound may also have off-target effects on other kinases, which could limit its specificity as a therapeutic agent.
未来方向
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several potential future directions for scientific research. Further studies are needed to investigate the compound's biochemical and physiological effects on normal cells and tissues. The compound could also be tested in clinical trials as a potential therapeutic agent for various diseases, including cancer. The development of more specific and potent inhibitors of CK2 could also be explored. Finally, the compound could be used as a tool to study the role of CK2 in various cellular processes.
合成方法
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
科学研究应用
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. The compound has been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies.
属性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI 键 |
JJUVOGRZKOLPGK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
规范 SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)